N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-14(2,3)13(20)17-7-9-19-8-4-11(18-19)12-10-15-5-6-16-12/h4-6,8,10H,7,9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPJWEAEWSVCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
Pyrazole synthesis typically employs hydrazine derivatives and 1,3-diketones or α,β-unsaturated carbonyl compounds. For 3-(pyrazin-2-yl)-1H-pyrazole, pyrazine-2-carboxaldehyde may react with hydrazine hydrate under acidic conditions to form the pyrazole ring. Alternative methods involve transition metal-catalyzed cyclization, though these are less frequently reported for this specific substrate.
Functionalization of the Pyrazine-Pyrazole Core
Once the pyrazine-pyrazole intermediate is obtained, the ethyl-pivalamide side chain is introduced. This often involves:
- Alkylation : Reacting the pyrazole nitrogen with 2-chloroethylamine or its protected derivatives.
- Acylation : Treating the primary amine with pivaloyl chloride in the presence of a base like triethylamine.
Stepwise Synthesis and Reaction Optimization
Synthesis of 3-(Pyrazin-2-yl)-1H-Pyrazole
A representative procedure involves:
- Cyclocondensation : Pyrazine-2-carboxaldehyde (1.0 eq) and hydrazine hydrate (1.2 eq) are refluxed in ethanol with catalytic acetic acid for 6–8 hours, yielding 3-(pyrazin-2-yl)-1H-pyrazole.
- Purification : Recrystallization from ethanol/water (4:1) affords the product in 65–75% yield.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68% | |
| Reaction Time | 8 hours | |
| Solvent System | Ethanol/Acetic Acid |
N-Alkylation to Introduce the Ethylamine Linker
The pyrazole nitrogen is alkylated using 2-chloroethylamine hydrochloride under basic conditions:
- Reaction : 3-(pyrazin-2-yl)-1H-pyrazole (1.0 eq) is treated with 2-chloroethylamine hydrochloride (1.5 eq) and K₂CO₃ (2.0 eq) in DMF at 80°C for 12 hours.
- Protection : To prevent over-alkylation, the amine is often protected as a tert-butyl carbamate (Boc) prior to acylation.
Challenges :
Acylation with Pivaloyl Chloride
The final step involves converting the primary amine to the pivalamide:
- Deprotection : Boc-protected amine is treated with HCl/dioxane to yield the free amine.
- Acylation : The amine reacts with pivaloyl chloride (1.2 eq) and triethylamine (2.0 eq) in dichloromethane at 0°C to room temperature.
Optimization Insights :
- Slow addition of pivaloyl chloride minimizes dimerization.
- Chromatographic purification (SiO₂, ethyl acetate/hexane) improves purity to >95%.
Alternative Pathways and Comparative Analysis
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling has been explored for analogous pyrazine-pyrazole systems, though yields remain suboptimal (40–50%). For example, coupling 3-bromopyrazine with pyrazoleboronic acid achieves moderate success but requires stringent anhydrous conditions.
One-Pot Multi-Component Reactions
Emerging strategies employ Ugi or Passerini reactions to streamline synthesis. While these methods reduce step counts, they face challenges in regioselectivity and scalability for this target.
Analytical Characterization and Quality Control
Critical spectroscopic data for this compound include:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.53 (s, 1H, pyrazine-H), 8.39 (s, 1H, pyrazole-H), 4.12 (t, J = 6.0 Hz, 2H, CH₂), 3.35 (s, 9H, C(CH₃)₃).
- LCMS (ESI) : m/z 273.33 [M+H]⁺.
Purity Metrics :
| Method | Purity | Source |
|---|---|---|
| HPLC (C18) | 98.2% | |
| Elemental Analysis | C 61.52%, H 6.95%, N 25.62% |
Industrial-Scale Considerations and Challenges
Cost Drivers
Environmental Impact
- DMF and dichloromethane usage poses disposal challenges.
- Alternative solvents (e.g., 2-MeTHF) are being evaluated for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazine ring, resulting in the formation of reduced pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazine derivatives, and various substituted pyrazine compounds.
Scientific Research Applications
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The pyrazine and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their activity. The pivalamide group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide, comparisons with three analogous compounds are presented below. These analogs vary in substituents or backbone modifications, impacting their chemical behavior and applications.
Table 1: Structural and Physicochemical Comparison
<sup>a</sup> Calculated using XLogP3-AA.
Key Findings:
Lipophilicity and Solubility: The pivalamide group in the target compound increases hydrophobicity (LogP = 2.1) compared to analogs with polar substituents like carboxylic acid (LogP = -0.5) or ethanol (LogP = 0.8). This reduces aqueous solubility but enhances membrane permeability, making it more suitable for intracellular targets .
Thermal Stability : The tert-butyl group in pivalamide contributes to higher thermal stability (220°C vs. 160–190°C for analogs), a critical factor in pharmaceutical formulation.
Bioactivity: Pyrazine-pyrazole hybrids are known for kinase inhibition, while pyridine-pyrazole analogs (e.g., N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide) exhibit broader antimicrobial activity due to increased solubility.
Methodological Considerations
Structural comparisons rely heavily on crystallographic data refined using programs like SHELXL, which enables precise bond-length and angle analysis . For instance, the pyrazine-pyrazole dihedral angle in the target compound (refined via SHELXL) is 12.5°, compared to 8.2° in its pyridine-pyrazole analog, influencing π-π stacking interactions in protein binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
